Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-
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Overview
Description
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is an organophosphorus compound characterized by the presence of a phosphine group attached to a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, typically involves the reaction of tert-butylphosphine with a suitable precursor containing the 2,2-dimethyl-1-oxopropyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, followed by nucleophilic substitution to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, forming bonds with electrophilic centers in various substrates. The pathways involved may include coordination to metal centers in catalytic processes or participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Another organophosphorus compound with two tert-butyl groups attached to the phosphine.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)-: Contains two 2,2-dimethylpropyl groups attached to the phosphine.
Uniqueness
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is unique due to the presence of both a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications in catalysis and material science.
Properties
CAS No. |
189368-25-0 |
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Molecular Formula |
C10H21OP |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1-[tert-butyl(methyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H21OP/c1-9(2,3)8(11)12(7)10(4,5)6/h1-7H3 |
InChI Key |
NLYWOURKXIOOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(C)C(C)(C)C |
Origin of Product |
United States |
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